molecular formula C22H29N5O B2568053 2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 896071-88-8

2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No.: B2568053
CAS No.: 896071-88-8
M. Wt: 379.508
InChI Key: BQNMCASOYODBDK-UHFFFAOYSA-N
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Description

2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
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Biological Activity

2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a complex organic compound with notable potential in pharmacology and medicinal chemistry. Its molecular formula is C22H29N5O, indicating a rich composition of carbon, hydrogen, nitrogen, and oxygen. This compound integrates a piperazine moiety with a pyrazolopyrimidine core, which has been associated with various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines. The pyrazolopyrimidine core is known for its ability to inhibit kinases involved in tumor growth.
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities, as seen in related piperazine derivatives which have demonstrated moderate to good antimicrobial effects .

The biological activity of this compound is hypothesized to be linked to its interaction with specific biological targets such as:

  • Adaptor Associated Kinase 1 (AAK1) : Compounds containing pyrazolopyrimidine structures have been identified as inhibitors of AAK1, which plays a crucial role in endocytosis and synaptic vesicle recycling . Inhibition of AAK1 may provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals variations in their biological activities based on structural modifications. The following table summarizes some related compounds:

Compound NameStructure FeaturesBiological Activity
5-Methylpyrazolo[1,5-a]pyrimidinePyrazolopyrimidine coreAntitumor
4-Piperidino-pyrazolo[1,5-a]pyrimidinePiperidine instead of piperazineAntidepressant
3-Amino-pyrazolo[1,5-a]pyrimidineAmino group substitutionAnti-inflammatory

These compounds illustrate how modifications can influence pharmacological properties while retaining a similar core framework.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Studies : In vitro studies have shown that derivatives of pyrazolopyrimidine can inhibit cancer cell proliferation. For instance, one study reported significant cytotoxicity against A549 lung cancer cells .
  • Antimicrobial Screening : A series of piperazine derivatives were evaluated for their antimicrobial activity. Most compounds exhibited moderate to excellent efficacy against various bacterial strains .
  • Mechanistic Insights : Research involving AAK1 knockout mice demonstrated that inhibition of this kinase could reduce pain responses significantly, suggesting potential applications in pain management therapies .

Properties

IUPAC Name

2-[4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-16(2)19-15-20(26-11-9-25(10-12-26)13-14-28)27-22(23-19)21(17(3)24-27)18-7-5-4-6-8-18/h4-8,15-16,28H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNMCASOYODBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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